REACTION_SMILES
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[C:2]([CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])(=[O:9])[O:10][CH2:11][CH3:12].[C:31]([Cl:32])([Cl:33])([Cl:34])[Cl:35].[CH3:23][CH2:24][O:25][CH2:26][CH3:27].[CH3:28][CH2:29][OH:30].[ClH:22].[F:13][C:14]([CH2:15][CH2:16][C:17](=[O:18])[Cl:19])([F:20])[F:21].[Mg:1]>>[C:2]([CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[C:17]([CH2:16][CH2:15][C:14]([F:13])([F:20])[F:21])=[O:18])(=[O:9])[O:10][CH2:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCC(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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|
Type
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product
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Smiles
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CCOC(=O)C(C(=O)CCC(F)(F)F)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |